molecular formula C9H16O B2607035 2,5,5-trimethylcyclohexan-1-one CAS No. 33543-18-9

2,5,5-trimethylcyclohexan-1-one

Cat. No.: B2607035
CAS No.: 33543-18-9
M. Wt: 140.226
InChI Key: OITMBHSFQBJCFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5,5-Trimethylcyclohexan-1-one is an organic compound with the molecular formula C9H16O. It is a derivative of cyclohexanone, characterized by the presence of three methyl groups at the 2nd and 5th positions of the cyclohexane ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications .

Mechanism of Action

Target of Action

2,5,5-Trimethylcyclohexanone is a chemical compound that primarily targets organic solvents and pharmaceutical intermediates . It plays a significant role in the industrial sector due to its importance as a pharmaceutical intermediate .

Mode of Action

It is known that the compound interacts with its targets through a process known as selective hydrogenation . This process involves the addition of hydrogen (H2) to the compound, which can influence its chemical properties and interactions .

Biochemical Pathways

The specific biochemical pathways affected by 2,5,5-Trimethylcyclohexanone are currently unknown. The compound is known to be involved in the selective hydrogenation of isophorone , a process that can potentially influence various biochemical pathways.

Pharmacokinetics

The compound’s molecular weight of 1402227 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The result of 2,5,5-Trimethylcyclohexanone’s action is the production of a selectively hydrogenated product . The conversion of isophorone to 2,5,5-Trimethylcyclohexanone is 100%, and the yield of 2,5,5-Trimethylcyclohexanone is 98.1% under certain conditions .

Action Environment

The action of 2,5,5-Trimethylcyclohexanone can be influenced by environmental factors such as the presence of a solvent. For instance, the selective hydrogenation of isophorone to 2,5,5-Trimethylcyclohexanone can be influenced by the tetrahydrofuran solvent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5,5-trimethylcyclohexan-1-one typically involves the alkylation of cyclohexanone. One common method is the Friedel-Crafts alkylation, where cyclohexanone reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-alkylation .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters and improves yield. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,5,5-Trimethylcyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,5,5-Trimethylcyclohexan-1-one finds applications in several scientific research fields:

Comparison with Similar Compounds

Uniqueness: 2,5,5-Trimethylcyclohexan-1-one is unique due to its specific methyl group substitutions, which impart distinct steric and electronic properties. These properties influence its reactivity and make it a valuable compound in various chemical processes .

Properties

IUPAC Name

2,5,5-trimethylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-7-4-5-9(2,3)6-8(7)10/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITMBHSFQBJCFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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